Cas no 19889-00-0 (2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester)
19889-00-0 structure
Product Name:2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester
CAS-Nr.:19889-00-0
MF:C19H24O6
MW:348.390266418457
CID:186395
PubChem ID:6440861
Update Time:2025-04-19
2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester
- 2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene
- Onopordopicrin
- (3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate
- (3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan
- 2-Propenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4S*,6E,10Z,11aR*))-
- NCGC00169123-01
- [(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate
- BRD-K13623064-001-01-0
- BDBM50433442
- 19889-00-0
- CHEMBL522604
- ACon1_000389
- MEGxp0_001130
- 2-Propenoic acid, 2-(hydroxymethyl)-, (3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl ester
- C09520
- DTXSID901099629
- Q27107580
- CHEBI:7776
- NCGC00380889-01
-
- Inchi: 1S/C19H24O6/c1-11-5-4-6-14(10-21)8-16-17(13(3)19(23)25-16)15(7-11)24-18(22)12(2)9-20/h5,8,15-17,20-21H,2-4,6-7,9-10H2,1H3/b11-5-,14-8+/t15-,16+,17+/m0/s1
- InChI-Schlüssel: NOZAJYKZMCFNFG-DGKKXOEVSA-N
- Lächelt: O1C(C(=C)[C@H]2[C@H]1C=C(CO)CCC=C(C)C[C@@H]2OC(C(=C)CO)=O)=O |t:7,13|
Berechnete Eigenschaften
- Genaue Masse: 348.157
- Monoisotopenmasse: 348.157
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 5
- Komplexität: 642
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 2
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 93.1A^2
- XLogP3: 0.9
Experimentelle Eigenschaften
- Dichte: 1.23
- Siedepunkt: 571.1°Cat760mmHg
- Flammpunkt: 203.3°C
- Brechungsindex: 1.556
2-Propenoic acid,2-(hydroxymethyl)-,(3aR,4S,6E,10Z,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-ylester Verwandte Literatur
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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